Superior Inhibitory Potency for Key PKC Isoforms vs. Enzastaurin
Darovasertib demonstrates significantly greater potency against both classical (PKCα) and novel (PKCθ) isoforms compared to the earlier-generation PKCβ-selective inhibitor, enzastaurin . This broad, high-potency inhibition is critical for targeting the GNAQ/11-driven signaling in uveal melanoma, which relies on multiple PKC isoforms [1].
| Evidence Dimension | In vitro biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PKCα IC50 = 1.9 nM; PKCθ IC50 = 0.4 nM |
| Comparator Or Baseline | Enzastaurin: PKCα IC50 = 39 nM |
| Quantified Difference | Darovasertib is ~20-fold more potent for PKCα; PKCθ inhibition is not a primary feature of enzastaurin. |
| Conditions | Biochemical kinase assays using recombinant enzymes. |
Why This Matters
This ensures that research models using darovasertib achieve more complete pathway inhibition at lower concentrations, reducing the potential for off-target effects inherent in higher dosing of less potent compounds.
- [1] Cao L, et al. Darovasertib, a novel treatment for metastatic uveal melanoma. Front Pharmacol. 2023;14:1232787. View Source
